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Abstract
FPL 14294 is a synthetic analog of the cholecystokinin octapeptide (CCK-8) designed for

enhanced metabolic stability and potent bioactivity. As a non-selective agonist for both

cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, FPL 14294 has

demonstrated significant potential in preclinical studies, particularly in the regulation of food

intake. This technical guide provides a comprehensive overview of FPL 14294, focusing on its

pharmacological properties, the signaling pathways it modulates, and the experimental

methodologies used to characterize its activity. All quantitative data is presented in structured

tables, and key biological processes are visualized through detailed diagrams.

Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal

system and the central nervous system. Its biological effects are mediated through two G-

protein coupled receptors: CCK-A (predominantly in the periphery) and CCK-B (widespread in

the brain). The native peptide, CCK-8, has a short biological half-life, limiting its therapeutic

potential. FPL 14294, a structurally modified CCK-8 analog, was developed to overcome this

limitation while retaining high affinity and potency at CCK receptors. Notably, FPL 14294 has

shown potent anorectic effects, suggesting its potential as a therapeutic agent for appetite

control.[1]
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Pharmacological Profile of FPL 14294
FPL 14294 exhibits a pharmacological profile comparable to the endogenous ligand CCK-8.

While specific quantitative data for FPL 14294's binding affinity and functional potency are not

extensively available in public literature, one key study describes it as having comparable

affinity at both CCK-A and CCK-B receptors and similar potency to CCK-8 in contracting

isolated gallbladder preparations.[1] For comparative purposes, the binding affinities and

functional potencies of CCK-8 are provided below.

Data Presentation
Table 1: Receptor Binding Affinities of CCK-8

Receptor Ligand Ki (nM)
Assay
Conditions

Reference

CCK-A (human) CCK-8 0.28

Displacement of

radiolabeled

CCK-8s

[2]

CCK-A (rat) CCK-8 0.6 - 1 Not specified [3]

CCK-B (human) CCK-8 0.3 - 1 Not specified [3]

CCK-B (guinea

pig cortex)

Boc-Trp-Met-

Asp-Phe-NH2
42

Displacement of

[3H]pCCK8

Table 2: Functional Potency of CCK-8

Assay Agonist EC50 (M) Tissue/System Reference

Gallbladder

Contraction
CCK-8

10-10 - 10-6

(concentration

range for

response)

Guinea Pig

Gallbladder

Strips

Table 3: In Vivo Anorectic Activity of FPL 14294
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Compound
Route of
Administrat
ion

Effective
Dose

Species Key Finding Reference

FPL 14294 Intranasal 5 µg/kg Rat

Potent

anorectic

activity

CCK-8 Intranasal
Inactive up to

500 µg/kg
Rat

Significantly

less potent

than FPL

14294

Signaling Pathways
Activation of CCK-A and CCK-B receptors by agonists like FPL 14294 initiates a cascade of

intracellular signaling events. These pathways are critical to the physiological responses

mediated by CCK, including gallbladder contraction, pancreatic enzyme secretion, and

regulation of appetite.

CCK-A Receptor Signaling
The CCK-A receptor primarily couples through the Gαq pathway, leading to the activation of

Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of

intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

FPL 14294 CCK-A Receptor Gαq Phospholipase C
(PLC) PIP2hydrolyzes

IP3

DAG

Intracellular
Ca2+ Release

Protein Kinase C
(PKC) Activation

Physiological Response
(e.g., Gallbladder Contraction)

Click to download full resolution via product page

Caption: CCK-A Receptor Signaling Pathway.
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CCK-B Receptor Signaling
Similar to the CCK-A receptor, the CCK-B receptor also primarily signals through the Gαq

pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and

PKC activation.

FPL 14294 CCK-B Receptor Gαq Phospholipase C
(PLC) PIP2hydrolyzes

IP3

DAG

Intracellular
Ca2+ Release

Protein Kinase C
(PKC) Activation

Physiological Response
(e.g., Neurotransmitter Release)

Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols
The following sections detail the general methodologies for key experiments used to

characterize CCK receptor agonists like FPL 14294.

CCK Receptor Binding Assay
This assay determines the affinity of a compound for the CCK-A and CCK-B receptors.
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Preparation

Incubation

Separation & Measurement

Data Analysis

Membrane Preparation
(from cells expressing CCK-A or CCK-B receptors)

Incubate membranes, radioligand,
and test compound

Radioligand Preparation
(e.g., [3H]CCK-8)

Test Compound Preparation
(FPL 14294 at various concentrations)

Rapid Filtration
(to separate bound and free radioligand)

Scintillation Counting
(to quantify bound radioactivity)

Calculate Ki or IC50 values

Click to download full resolution via product page

Caption: CCK Receptor Binding Assay Workflow.

Methodology:

Membrane Preparation: Homogenize tissues or cells known to express CCK-A or CCK-B

receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) in a suitable

buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and

resuspended.

Incubation: In a reaction tube, combine the prepared membranes, a radiolabeled CCK

analog (e.g., [3H]CCK-8 or [125I]Bolton-Hunter labeled CCK-8), and varying concentrations
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of the test compound (FPL 14294). Incubate at a controlled temperature for a specific

duration to allow binding to reach equilibrium.

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the test

compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the

Cheng-Prusoff equation.

Isolated Gallbladder Contraction Assay
This ex vivo assay measures the functional potency of a CCK agonist in inducing smooth

muscle contraction.

Methodology:

Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut the gallbladder

into longitudinal strips and suspend them in an organ bath containing a physiological salt

solution, maintained at 37°C and aerated with 95% O2/5% CO2.

Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an

isometric force transducer to record changes in muscle tension.

Compound Administration: After an equilibration period, add cumulative concentrations of the

test compound (FPL 14294) to the organ bath.

Data Acquisition: Record the contractile response at each concentration until a maximal

response is achieved.

Data Analysis: Plot the contractile response against the agonist concentration to generate a

dose-response curve. Calculate the EC50 (the concentration of the agonist that produces

50% of the maximal response).
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In Vivo Anorectic Activity Study
This in vivo experiment evaluates the effect of a test compound on food intake in animal

models.

Methodology:

Animal Acclimation: House male rats individually and acclimate them to the experimental

conditions and a specific feeding schedule (e.g., 21-hour food deprivation followed by 3

hours of access to food).

Compound Administration: Administer the test compound (FPL 14294) or vehicle via the

desired route (e.g., intraperitoneal, intranasal) at various doses prior to the presentation of

food.

Food Intake Measurement: Measure the amount of food consumed by each rat over a set

period (e.g., 3 hours).

Data Analysis: Compare the food intake of the compound-treated groups to the vehicle-

treated control group. Determine the effective dose (ED) that causes a significant reduction

in food intake. The anorectic activity can be further characterized by determining the ED50,

the dose that reduces food intake by 50%. The specificity of the anorectic effect can be

confirmed by pre-treatment with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L-365,260)

antagonists.

Conclusion
FPL 14294 is a potent, metabolically stable CCK-8 receptor agonist with significant anorectic

properties mediated through the CCK-A receptor. While detailed quantitative pharmacological

data remains limited in publicly accessible literature, its characterization as being comparable

to CCK-8 provides a strong basis for its further investigation. The experimental protocols and

signaling pathway information provided in this guide offer a foundational understanding for

researchers and drug development professionals interested in the therapeutic potential of FPL
14294 and other CCK receptor modulators. Further studies to precisely quantify its binding and

functional parameters are warranted to fully elucidate its pharmacological profile and advance

its potential clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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